molecular formula C12H14N2O3 B5800494 N-benzoyl-4-morpholinecarboxamide

N-benzoyl-4-morpholinecarboxamide

Cat. No. B5800494
M. Wt: 234.25 g/mol
InChI Key: AWSYYXWVLMMNAP-UHFFFAOYSA-N
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Description

N-benzoyl-4-morpholinecarboxamide, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its various applications. BMK is a white crystalline powder that is commonly used as a reagent in organic synthesis. In recent years, BMK has been extensively researched for its potential use in the fields of medicine and biotechnology.

Scientific Research Applications

N-benzoyl-4-morpholinecarboxamide has been extensively researched for its potential use in the fields of medicine and biotechnology. One of the most promising applications of N-benzoyl-4-morpholinecarboxamide is in the development of new anticancer drugs. N-benzoyl-4-morpholinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-benzoyl-4-morpholinecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-benzoyl-4-morpholinecarboxamide has been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-benzoyl-4-morpholinecarboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cell growth and differentiation. N-benzoyl-4-morpholinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-benzoyl-4-morpholinecarboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-benzoyl-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. N-benzoyl-4-morpholinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzoyl-4-morpholinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N-benzoyl-4-morpholinecarboxamide has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzoyl-4-morpholinecarboxamide in lab experiments is its high purity. N-benzoyl-4-morpholinecarboxamide synthesized through the reaction of morpholine with benzoyl chloride in the presence of a base yields N-benzoyl-4-morpholinecarboxamide with a purity of up to 98%. Additionally, N-benzoyl-4-morpholinecarboxamide is relatively easy to synthesize and is readily available. However, one of the limitations of using N-benzoyl-4-morpholinecarboxamide in lab experiments is its potential toxicity. N-benzoyl-4-morpholinecarboxamide has been shown to have toxic effects on some cell lines, and caution should be exercised when handling and using N-benzoyl-4-morpholinecarboxamide in experiments.

Future Directions

There are several future directions for N-benzoyl-4-morpholinecarboxamide research. One area of research is the development of new anticancer drugs based on N-benzoyl-4-morpholinecarboxamide. Researchers are investigating the use of N-benzoyl-4-morpholinecarboxamide derivatives in the treatment of various types of cancer. Another area of research is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease based on N-benzoyl-4-morpholinecarboxamide. Additionally, researchers are investigating the use of N-benzoyl-4-morpholinecarboxamide in the development of new anti-inflammatory and analgesic drugs.

Synthesis Methods

N-benzoyl-4-morpholinecarboxamide can be synthesized through a variety of methods, including the reaction of morpholine with benzoyl chloride in the presence of a base or the reaction of morpholine with benzoyl isothiocyanate. The most common method of synthesis involves the reaction of morpholine with benzoyl chloride in the presence of a base such as triethylamine. This method yields N-benzoyl-4-morpholinecarboxamide with a purity of up to 98%.

properties

IUPAC Name

N-benzoylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSYYXWVLMMNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Morpholine-4-carbonyl)-benzamide

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